molecular formula C28H34O7 B1211468 Nimolicinol CAS No. 89366-02-9

Nimolicinol

Cat. No.: B1211468
CAS No.: 89366-02-9
M. Wt: 482.6 g/mol
InChI Key: VXKRRVRNHBWLTO-VBPYNQNZSA-N
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Description

Nimolicinol is a triterpenoid compound isolated from Azadirachta indica (neem), a plant renowned for its diverse pharmacological and pesticidal properties . Structurally, it belongs to the limonoid class, characterized by a highly oxidized tetracyclic framework. Its molecular formula is C₂₆H₃₂O₄, with key functional groups including a furan ring, α,β-unsaturated ketone systems, and hydroxyl groups . This compound is typically extracted from the neutral fraction of neem fruit ethanolic extracts and purified via column chromatography .

Biological studies highlight its role in insecticidal activity, particularly against mosquito larvae (Aedes aegypti and Culex quinquefasciatus), where it exhibits moderate toxicity at 50 ppm . Additionally, it is associated with lipid regulation and uric acid suppression in obesity-related studies . Its planar structure has been confirmed via spectral techniques (UV, IR, NMR, HRMS), but stereochemical nuances distinguish it from structurally analogous compounds .

Properties

CAS No.

89366-02-9

Molecular Formula

C28H34O7

Molecular Weight

482.6 g/mol

IUPAC Name

[(1S,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-hydroxy-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate

InChI

InChI=1S/C28H34O7/c1-16(29)34-22-13-19-24(2,3)21(30)8-10-25(19,4)18-7-11-26(5)20(27(18,22)6)14-23(31)35-28(26,32)17-9-12-33-15-17/h8-10,12,14-15,18-19,22,32H,7,11,13H2,1-6H3/t18-,19+,22-,25-,26-,27-,28-/m1/s1

InChI Key

VXKRRVRNHBWLTO-VBPYNQNZSA-N

SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)O)C)C)(C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@@]([C@@]4(CC3)C)(C5=COC=C5)O)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)O)C)C)(C)C

Other CAS No.

89366-02-9

Origin of Product

United States

Comparison with Similar Compounds

Key Findings

Structural Similarities and Differences: this compound and Carapanosin C share identical molecular formulas and planar structures but differ in stereochemistry, particularly at C-5, C-6, C-10, and C-13, as evidenced by divergent ¹H and ¹³C NMR profiles . Nimbocinol, another neem limonoid, is a structural isomer of this compound, differing in the position of hydroxyl and ketone groups .

Functional Efficacy: Gedunin outperforms this compound in insecticidal activity, achieving 100% larval mortality at 10 ppm compared to this compound's 50% at 50 ppm . Azadirachtol lacks direct toxicity but disrupts insect growth via antifeedant mechanisms, unlike this compound's direct lethal effects .

Pharmacological Context: this compound and gedunin both modulate lipid metabolism, but gedunin has broader applications in cancer and inflammation . Carapanosin C, though structurally akin to this compound, is sourced from Carapa guianensis and exhibits unique antiparasitic properties .

Mechanistic Insights
  • This compound’s α,β-unsaturated ketones likely contribute to its bioactivity by interacting with cellular thiol groups, a mechanism shared with gedunin .
  • Stereochemical variations in Carapanosin C may enhance its binding affinity to parasitic enzymes, explaining its divergent applications compared to this compound .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nimolicinol
Reactant of Route 2
Nimolicinol

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